2-Ethyl-3-hydroxyhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWVBNYTPYVDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29671-57-6 | |
| Record name | 2-Ethyl-3-hydroxyhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYL-3-HYDROXYHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Innovations for 2 Ethyl 3 Hydroxyhexanoic Acid
Classical Organic Synthesis Routes
Traditional organic synthesis provides robust and scalable methods for producing 2-Ethyl-3-hydroxyhexanoic acid. The primary pathway begins with the aldol (B89426) condensation of aldehyde precursors, followed by sequential transformation steps. The efficiency and selectivity of these reactions are highly dependent on the chosen catalytic systems and optimized reaction conditions.
Aldol Condensation Strategies from Aldehyde Precursors (e.g., Butyraldehyde)
The carbon backbone of this compound is typically constructed via an aldol reaction. chegg.com The self-condensation of n-butyraldehyde (butanal) is a common starting point for this synthesis. wikipedia.orgstudy.com In this reaction, one molecule of butyraldehyde (B50154) acts as a nucleophile (after deprotonation at the alpha-carbon to form an enolate) and attacks the electrophilic carbonyl carbon of a second butyraldehyde molecule. study.com This process, known as an aldol addition, directly forms the intermediate 2-ethyl-3-hydroxyhexanal (B1620174), also known as butyraldol. wikipedia.orgstudy.comchemicalbook.com
The reaction is typically base-catalyzed, using alkali solutions such as aqueous sodium hydroxide (B78521) or potassium hydroxide. study.comchemicalbook.com The formation of 2-ethyl-3-hydroxyhexanal from butanal represents a symmetric aldol reaction, as it involves two identical aldehyde molecules. chegg.comchegg.com
Sequential Transformation Steps: Hydrogenation and Selective Oxidation
Following the initial aldol condensation to produce 2-ethyl-3-hydroxyhexanal, subsequent transformations are required to arrive at the final carboxylic acid. Two primary industrial pathways diverge from the butyraldehyde precursor. nih.gov
Route 1 (Direct Oxidation): The intermediate, 2-ethyl-3-hydroxyhexanal, can be directly oxidized to yield the target compound, this compound. This step requires selective oxidation of the aldehyde functional group without affecting the secondary alcohol group.
Route 2 (Dehydration, Hydrogenation, and Oxidation): A more common industrial route for related compounds involves the dehydration of 2-ethyl-3-hydroxyhexanal to form 2-ethyl-2-hexenal. nih.gov This unsaturated aldehyde is then selectively hydrogenated to 2-ethylhexanal (B89479), which is subsequently oxidized to produce 2-ethylhexanoic acid. nih.govintratec.us Alternatively, the dehydration and subsequent hydrogenation can produce 2-ethylhexanol. wikipedia.org
For the synthesis of the target hydroxy acid, Route 1 is the most direct approach. The key challenge lies in the selective oxidation of the aldehyde in the presence of the hydroxyl group.
Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity
The choice of catalyst is critical for each step of the synthesis to ensure high yield and selectivity.
Aldol Condensation: The aldol condensation of butanal is effectively catalyzed by basic solutions, such as sodium hydroxide, often in the presence of a phase-transfer catalyst to improve reaction rates. chemicalbook.com
Hydrogenation: In pathways involving the hydrogenation of an unsaturated intermediate like 2-ethyl-2-hexenal, nickel-based catalysts such as Ni/Al2O3 are frequently employed. semanticscholar.org These catalysts are effective for reducing carbon-carbon double bonds.
Selective Oxidation: The oxidation of the aldehyde intermediate (2-ethylhexanal) to the carboxylic acid is a key step where catalyst choice significantly impacts outcomes. An efficient and environmentally friendly method involves using oxygen or air as the oxidant in the presence of a catalyst like N-hydroxyphthalimide (NHPI) under mild conditions, which can achieve high selectivity for the acid. nih.govresearchgate.net Other catalytic systems for this oxidation include manganese acetate (B1210297) (Mn(Ac)2), potassium acetate (KAc), and copper acetate (Cu(Ac)2), or mixtures thereof. google.com
The following table summarizes various catalytic systems used in the synthesis of 2-ethylhexanoic acid and its precursors.
| Reaction Step | Catalyst System | Precursor(s) | Product | Reference |
|---|---|---|---|---|
| Aldol Condensation | Aqueous Sodium Hydroxide (NaOH) | n-Butyraldehyde | 2-Ethyl-3-hydroxyhexanal | chemicalbook.com |
| Aldol Condensation | Potassium Hydroxide (KOH) | n-Butyraldehyde | 2-Ethyl-3-hydroxyhexanal | study.com |
| Oxidation | N-hydroxyphthalimide (NHPI) / O₂ | 2-Ethylhexanal | 2-Ethylhexanoic Acid | nih.gov |
| Oxidation | Mn(Ac)₂, KAc, Cu(Ac)₂ / O₂ | 2-Ethylhexanal | 2-Ethylhexanoic Acid | google.com |
| Hydrogenation | Ni/Al₂O₃ | 2-Ethyl-2-hexenal | 2-Ethylhexanal | semanticscholar.org |
Optimization of Reaction Conditions for Industrial and Laboratory Scales
Optimizing reaction parameters such as temperature, pressure, solvent, and reaction time is crucial for maximizing yield and minimizing byproducts on both laboratory and industrial scales.
For the aldol condensation of butanal, the reaction is typically conducted at a controlled temperature, for instance, around 30°C, and then stopped by acidification. chemicalbook.com
In the catalytic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, conditions are carefully managed to ensure high selectivity. Research using an N-hydroxyphthalimide (NHPI) catalyst showed that factors like the amount of catalyst, solvent type, temperature, and reaction duration were all studied to maximize product composition. nih.gov A separate patented process identifies an optimal reaction temperature range of 0–15 °C for the oxidation step using manganese, potassium, or copper catalysts, noting that these lower temperatures can suppress side reactions and improve selectivity and yield. google.com For instance, one embodiment of this process achieved a 94.2% selectivity for 2-ethylhexanoic acid at a reaction temperature of 0–2 °C. google.com
The table below presents examples of optimized reaction conditions for specific transformations.
| Reaction Step | Catalyst | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Aldol Condensation | Aqueous NaOH | 30°C | Standard condition for synthesis of 2-ethyl-3-hydroxyhexanal. | chemicalbook.com |
| Oxidation | Mn(Ac)₂ | 0–2°C | Achieved 98.6% conversion and 94.2% selectivity to 2-ethylhexanoic acid. | google.com |
| Oxidation | KAc | 13–17°C | Achieved 99.1% conversion and 93.9% selectivity to 2-ethylhexanoic acid. | google.com |
| Oxidation | NHPI | 30°C | Catalyst increased conversion to 99.5% and selectivity to 47% in MeCN solvent. | nih.gov |
Biocatalytic and Biosynthetic Approaches
Biocatalytic methods offer a promising alternative to classical synthesis, leveraging the high specificity and efficiency of enzymes to produce complex molecules under mild conditions. While direct biocatalytic routes to this compound are not yet widely established, the principles of biosynthesis using platforms like Polyketide Synthases (PKS) provide a conceptual framework for its future production.
Polyketide Synthase (PKS) Platforms for Directed Biosynthesis
Polyketide synthases are multi-domain enzymes that build a wide array of natural products from simple acyl-CoA precursors. mdpi.com Type III PKSs, in particular, are enzymes that catalyze condensation reactions between a coenzyme A (CoA)-linked starter molecule and several extender units, which are typically malonyl-CoA. nih.gov These synthases are responsible for producing the backbones of diverse compounds, including flavonoids and stilbenes. nih.govebi.ac.uk
The biosynthesis of a specific molecule like this compound could theoretically be achieved by engineering a PKS pathway. This would involve:
Starter Unit Selection: Utilizing a butyryl-CoA molecule as the starter unit to form the initial four-carbon chain.
Chain Extension: Performing two successive condensation reactions with malonyl-CoA as the extender unit. Each condensation adds a two-carbon unit, ultimately forming an eight-carbon polyketide chain.
Ketoreduction: Employing a specific ketoreductase (KR) domain within the synthase machinery. Following the condensations, this KR domain would reduce the ketone group at the C-3 position to a hydroxyl group, yielding the desired 3-hydroxy functionality.
By selecting or engineering a PKS with the appropriate starter unit specificity, controlling the number of extension cycles, and ensuring the presence of a regioselective ketoreductase, it is plausible to direct the biosynthesis toward the production of this compound. This synthetic biology approach could lead to a more sustainable and environmentally benign manufacturing process. nih.govsyr.edu
Enzymatic Conversions Utilizing Carboxylic Acid Reductases and Alcohol Dehydrogenases
The biosynthesis of this compound can be approached through multi-enzyme cascade reactions that leverage the specificity and efficiency of biocatalysts. A key enzyme class in this context is the Carboxylic Acid Reductases (CARs). CARs are versatile enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govnih.gov The catalytic cycle begins with the activation of the carboxylic acid to an acyl-adenylate intermediate, which is then reduced to an aldehyde. nih.gov
Following the formation of an aldehyde intermediate, alcohol dehydrogenases (ADHs) can be employed to stereoselectively reduce the aldehyde to the desired primary or secondary alcohol. In the context of this compound synthesis, a theoretical enzymatic pathway could involve a CAR acting on a dicarboxylic acid precursor, followed by one or more ADH enzymes to install the hydroxyl group with high specificity. The broad substrate scope of many CARs and ADHs makes them attractive tools for generating diverse molecules. nih.gov However, a significant challenge in using CARs for specific products like medium-chain fatty alcohols is their often-promiscuous substrate specificity, which can lead to a mixture of products. nih.gov
| Enzyme Class | Function in Synthesis | Cofactors Required | Key Advantage |
| Carboxylic Acid Reductase (CAR) | Reduces a carboxylic acid group to an aldehyde. nih.govnih.gov | ATP, NADPH, Mg2+ | Direct conversion of acids to aldehydes under mild conditions. nih.gov |
| Alcohol Dehydrogenase (ADH) | Reduces an aldehyde or ketone to a hydroxyl group. | NAD(P)H | High stereoselectivity, enabling production of specific enantiomers. |
Metabolic Engineering Strategies in Microbial Hosts for Targeted Production
Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of this compound from renewable feedstocks. nih.govresearchgate.net This involves the rational design and modification of microbial metabolic pathways to channel carbon flux towards the target molecule. A relevant strategy involves engineering pathways for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. Some bacteria naturally produce PHAs containing 3-hydroxyhexanoate (B1247844) (3HHx) monomers. nih.gov
By manipulating key genes in host organisms like Escherichia coli or Aeromonas hydrophila, production can be optimized. For instance, research has shown that deleting the native polyhydroxyalkanoate synthase gene and introducing a new one from a different species can significantly increase the molar percentage of 3HHx in the resulting polymer. nih.gov Further engineering, such as introducing genes for fatty acid transport and activation, can enhance the accumulation of these novel polymers. nih.gov While this research focuses on the polymer, the underlying metabolic pathways that produce the R-3-hydroxyhexanoate precursor could be adapted. By blocking polymerization and enhancing pathways for precursor secretion, microbial hosts could potentially be engineered to produce and excrete the free acid, this compound. nih.gov
| Host Organism | Engineering Strategy | Target Product | Potential for this compound |
| Aeromonas hydrophila | Deletion of native phaC gene, introduction of phaC1(ps) from Pseudomonas stutzeri, and introduction of fadD and fadL genes. nih.gov | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) with high 3HHx content. nih.gov | The engineered pathway produces chiral R-3-hydroxyhexanoate, a closely related precursor. nih.gov |
| Escherichia coli | Overexpression of genes for precursor synthesis (e.g., from the shikimate pathway for aromatic compounds). nih.gov | Various aromatic compounds. nih.gov | Demonstrates the principle of redirecting central metabolism for specialty chemical production. |
Chiral Synthesis and Stereoselective Production of Enantiomers
Chirality is a critical aspect of many biologically active molecules, and the production of single enantiomers is a significant goal in chemical synthesis. nih.gov this compound possesses chiral centers, meaning it can exist as different stereoisomers. The synthesis of a specific enantiomer requires stereoselective methods. Biocatalysis is particularly well-suited for this, as enzymes often exhibit high enantio- and regioselectivity. nih.gov
A common strategy for producing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor using ketoreductases (a class of alcohol dehydrogenases). For example, the synthesis of key chiral intermediates for pharmaceuticals often relies on ketoreductases to produce a specific (R)- or (S)-alcohol with high enantiomeric excess. nih.gov Applying this to the target molecule, the stereoselective reduction of 2-ethyl-3-oxohexanoic acid could yield specific enantiomers of this compound. The choice of enzyme and reaction conditions would determine which stereoisomer is produced. This approach avoids the formation of racemic mixtures that require difficult separation steps, making the process more efficient. nih.gov
Derivatization Strategies for Advanced Research Applications
Esterification Pathways for Functional Intermediates
Esterification is a fundamental derivatization reaction that converts carboxylic acids into esters, which are often valuable functional intermediates. This transformation can alter the molecule's physical properties, such as volatility and solubility, and can be used to protect the carboxylic acid group during subsequent synthetic steps. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
In the case of this compound, reaction with ethanol (B145695) would yield ethyl 2-ethyl-3-hydroxyhexanoate. A closely related compound, ethyl 3-hydroxyhexanoate, is recognized for its use in flavors and fragrances. nist.govthegoodscentscompany.comsigmaaldrich.com The synthesis of such esters allows for the creation of a library of derivatives with potentially novel properties or applications.
| Derivative Example | Parent Compound | Reagent | Potential Application |
| Ethyl 3-hydroxyhexanoate nist.gov | 3-Hydroxyhexanoic acid | Ethanol, Acid catalyst | Flavors and fragrances sigmaaldrich.com |
| Methyl 2-ethyl-3-hydroxyhexanoate | This compound | Methanol, Acid catalyst | Research intermediate, precursor for other derivatives |
Selective Oxidation Reactions to Keto-Derivatives (e.g., 2-ethyl-3-oxohexanoic acid)
The secondary alcohol group at the C-3 position of this compound can be selectively oxidized to form a ketone, yielding 2-ethyl-3-oxohexanoic acid. This transformation is significant as this keto-derivative is a known metabolite of 2-ethylhexanoic acid in humans, formed via β-oxidation. nih.govresearchgate.net Its presence in urine serves as a biomarker for exposure to certain phthalates. nih.gov
In a laboratory setting, this selective oxidation can be achieved using a variety of chemical reagents. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions involving the carboxylic acid.
| Oxidation Method | Reagent | Description |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | A mild and widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | A popular reagent for the selective oxidation of alcohols to aldehydes or ketones under mild, neutral conditions. |
| Chromium-based reagents (e.g., PCC) | Pyridinium chlorochromate (PCC) | Effective for oxidizing primary and secondary alcohols, though concerns exist over chromium toxicity. |
The resulting 2-ethyl-3-oxohexanoic acid is a valuable intermediate, particularly for chiral synthesis, as the ketone can be stereoselectively reduced to access specific enantiomers of the parent hydroxy acid. nih.gov
Intramolecular Cyclization and Lactonization Mechanisms
Hydroxy acids can undergo intramolecular esterification, where the hydroxyl group and the carboxylic acid group within the same molecule react to form a cyclic ester known as a lactone. youtube.com The stability and ease of formation of the resulting ring depend on its size. For this compound, the hydroxyl group is at the gamma position relative to the carboxyl group. Therefore, intramolecular cyclization would lead to the formation of a five-membered ring, a γ-lactone.
The mechanism is typically acid-catalyzed. Protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic. The nucleophilic hydroxyl group at the C-3 position then attacks this carbon. youtube.com A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the final lactone product. This process is reversible. youtube.com These lactones are important structural motifs found in many natural products and can serve as key intermediates in organic synthesis. youtube.com
Functional Group Interconversions for Structural Probes
The unique bifunctional nature of this compound, possessing both a carboxylic acid and a secondary alcohol group, makes it a versatile scaffold for chemical modification. These functional groups serve as reactive handles for a variety of transformations, enabling the synthesis of diverse structural probes. Such probes are invaluable tools for investigating the biological roles and molecular interactions of this compound and related metabolites. By systematically altering the structure of the parent molecule, researchers can design probes to study enzyme binding, metabolic pathways, and cellular uptake.
The primary strategies for functional group interconversion on the this compound backbone involve reactions at the carboxylic acid and the secondary hydroxyl group. These modifications can introduce reporter groups (e.g., fluorophores, biotin), reactive handles for bioconjugation, or moieties that alter the compound's physicochemical properties, such as polarity and cell permeability.
Modifications at the Carboxylic Acid Group:
The carboxylic acid moiety is a prime target for modification. Esterification is a common strategy to mask the negative charge, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. The synthesis of simple alkyl esters, such as ethyl 3-hydroxyhexanoate, can be achieved through Fischer esterification or by reaction with alkyl halides in the presence of a base. More complex esters, incorporating fluorescent tags or other reporter groups, can also be synthesized to serve as probes for imaging studies.
Amide formation is another key transformation. Coupling of the carboxylic acid with various amines, including those bearing reporter groups or reactive functionalities, yields stable amide derivatives. This approach allows for the introduction of a wide array of chemical diversity to probe specific biological interactions.
Modifications at the Hydroxyl Group:
The secondary hydroxyl group offers another site for chemical derivatization. Oxidation of the alcohol to a ketone would yield 2-ethyl-3-oxohexanoic acid, a key metabolite. This transformation can be useful in studying the enzymes involved in its metabolism.
Esterification of the hydroxyl group can be employed to introduce different functionalities or to protect it during multi-step syntheses. Furthermore, ether synthesis can be utilized to attach various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Below is a table summarizing potential functional group interconversions on this compound for the generation of structural probes.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application as Structural Probe |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | Increased lipophilicity, prodrugs, fluorescent probes |
| Carboxylic Acid | Amide Formation | Amine, Coupling agent | Amide | Bioconjugation handles, introduction of reporter groups |
| Hydroxyl Group | Oxidation | Oxidizing agent (e.g., PCC, DMP) | Ketone | Probing metabolic enzymes |
| Hydroxyl Group | Esterification | Acyl chloride, Base | Ester | Protection group, introduction of specific functionalities |
| Hydroxyl Group | Ether Synthesis | Alkyl halide, Base | Ether | Altering steric and electronic properties |
These synthetic transformations provide a powerful toolkit for the development of customized molecular probes from the this compound scaffold, facilitating a deeper understanding of its biological significance.
Biochemical Pathways and Metabolic Fate of 2 Ethyl 3 Hydroxyhexanoic Acid
Endogenous Formation and Intermediates in Biological Systems
Derivation from 2-Ethylhexanoic Acid Metabolism as a Key Metabolite
2-Ethyl-3-hydroxyhexanoic acid is primarily recognized in biochemistry as a significant intermediate in the metabolic breakdown of 2-ethylhexanoic acid (EHA). EHA is an industrial chemical and a biotransformation product of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP). nih.gov The presence of this compound in urine is a reliable indicator of exposure to EHA and its parent compounds like DEHP. Its identification, along with its subsequent oxidation product, 2-ethyl-3-oxohexanoic acid, in human urine was a key finding in understanding the metabolic processing of these industrial chemicals. researchgate.net
The metabolic link between EHA and this compound positions it as a subject of interest in toxicology and the study of metabolic disorders. The biotransformation of EHA is consistent with its incorporation into normal cellular intermediary metabolism. nih.gov
Detailed Analysis of Beta-Oxidation Pathways
The principal metabolic pathway for 2-ethylhexanoic acid in humans is beta-oxidation, a process that mirrors the breakdown of natural fatty acids. researchgate.net In this pathway, 2-ethylhexanoic acid is first converted to this compound. This intermediate is then further oxidized to form 2-ethyl-3-oxohexanoic acid.
The beta-oxidation of fatty acids is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. microbenotes.compharmaguideline.com This process occurs in the mitochondria and involves a series of enzymatic reactions. microbenotes.compharmaguideline.com The initial step involves the activation of the fatty acid to its acyl-CoA derivative. pressbooks.pub For branched-chain fatty acids like 2-ethylhexanoic acid, the subsequent steps of beta-oxidation lead to the formation of hydroxylated intermediates, such as this compound.
Elucidation of Alternative Metabolic Routes (e.g., Omega-Oxidation)
While beta-oxidation is the major catabolic route, alternative pathways like omega-oxidation also contribute to the metabolism of 2-ethylhexanoic acid. Omega-oxidation is a process that involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group of the fatty acid. wikipedia.orgmicrobenotes.com This pathway typically becomes more significant for medium-chain fatty acids or when beta-oxidation is impaired. wikipedia.orgmicrobenotes.com
In the context of 2-ethylhexanoic acid metabolism, omega-oxidation leads to the formation of various metabolites. Studies in rats and humans have identified 2-ethyl-1,6-hexanedioic acid as a major metabolite, alongside 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid. nih.govnih.gov The formation of these dicarboxylic and hydroxylated acids is characteristic of the omega-oxidation pathway. wikipedia.org This process begins with the hydroxylation of the terminal methyl group by cytochrome P450 enzymes, followed by successive oxidations to an aldehyde and then a carboxylic acid. wikipedia.orgyoutube.com
Enzymatic Systems Involved in Biotransformation
Roles of Acyl-CoA Dehydrogenases in Hydroxy Acid Metabolism
Acyl-CoA dehydrogenases (ACADs) are a class of enzymes crucial for the initial step of each cycle in fatty acid beta-oxidation within the mitochondria. wikipedia.org Their primary function is to catalyze the formation of a trans double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA substrate. wikipedia.org This action is fundamental in the metabolism of fatty acids, including branched-chain fatty acids that lead to hydroxy acid intermediates. wikipedia.org
In the metabolism of 2-ethylhexanoic acid, after its initial conversion to its CoA ester, an acyl-CoA dehydrogenase would be involved in the subsequent dehydrogenation step of the beta-oxidation spiral. Deficiencies in ACADs can lead to metabolic disorders due to the inability to properly oxidize fatty acids. wikipedia.org
Investigation of Other Key Enzymes and Co-factors in its Metabolic Network
The biotransformation of 2-ethylhexanoic acid and its metabolites involves a network of enzymes and co-factors. Cytochrome P450 (CYP) enzymes, specifically from the CYP2A, CYP2B, CYP2D, and CYP3A families, are responsible for the hepatic metabolism of 2-EHA, including the reactions in the omega-oxidation pathway. researchgate.net These enzymes catalyze the initial hydroxylation step. wikipedia.org
The subsequent oxidation of the hydroxyl group to an aldehyde is carried out by alcohol dehydrogenase, and the final oxidation to a carboxylic acid is catalyzed by aldehyde dehydrogenase. wikipedia.orgyoutube.com These reactions require the co-factor NAD+. wikipedia.orgyoutube.com The beta-oxidation pathway also relies on other enzymes such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, with FAD and NAD+ serving as essential co-factors. pressbooks.pubwikipedia.org
Comparative Metabolism Across Diverse Biological Systems
The metabolic fate of this compound, a branched-chain hydroxy fatty acid, varies significantly across different biological systems. Its biotransformation is primarily understood as an intermediate product in the breakdown of 2-ethylhexanoic acid (EHA), a compound used in the manufacturing of plasticizers. The metabolic pathways in mammalian models and microbial systems reveal distinct processes and end-products, highlighting the diverse enzymatic capabilities of these organisms.
Pathways in Mammalian Models (e.g., Rat, Human Urine as a matrix)
In mammals, this compound is recognized as a metabolite of 2-ethylhexanoic acid (EHA). The primary metabolic pathway for EHA and its derivatives is beta-oxidation. nih.gov This process involves the sequential breakdown of the fatty acid chain.
In human metabolism, studies have identified this compound in urine as an intermediate in the beta-oxidation of EHA. nih.gov The pathway proceeds with the oxidation of this compound to form 2-ethyl-3-oxohexanoic acid, which is a dominant urinary metabolite. nih.gov Research conducted on urine samples from healthy individuals has quantified the presence of EHA and its subsequent metabolites, confirming this metabolic sequence.
Studies in female Fischer 344 rats have also shown that EHA is metabolized through several oxidative pathways, including beta-oxidation. Following administration of EHA, a variety of metabolites are excreted in the urine. While this compound is an intermediate, the major identified urinary metabolites in rats include the glucuronide conjugate of EHA, as well as products of omega (ω) and omega-1 (ω-1) oxidation, such as 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid.
The following table summarizes the key metabolites of 2-ethylhexanoic acid identified in human and rat urine, illustrating the central role of this compound in these pathways.
| Metabolite | Detected in Human Urine | Detected in Rat Urine | Metabolic Pathway |
|---|---|---|---|
| 2-Ethylhexanoic acid | Yes | Yes (as glucuronide) | Parent Compound |
| This compound | Yes | Implied Intermediate | Beta-Oxidation |
| 2-Ethyl-3-oxohexanoic acid | Yes | Yes (as ethylketohexanoic acid) | Beta-Oxidation |
| 2-Ethyl-1,6-hexanedioic acid | No | Yes | Omega-Oxidation |
| 2-Ethyl-5-hydroxyhexanoic acid | No | Yes | Omega-1 Oxidation |
| 2-Ethyl-6-hydroxyhexanoic acid | No | Yes | Omega-Oxidation |
Biotransformation in Microbial Systems (e.g., Streptomyces albus)
Detailed studies specifically documenting the biotransformation of this compound by the microbial species Streptomyces albus are not extensively available in the reviewed scientific literature. However, the metabolic capabilities of the Streptomyces genus and bacteria in general regarding branched-chain fatty acids (BCFAs) provide a basis for potential pathways.
Bacteria are known to metabolize BCFAs, which are important components of their cell membranes. frontiersin.org The degradation of BCFAs in bacteria typically follows pathways analogous to those for straight-chain fatty acids, primarily beta-oxidation. frontiersin.org The initial step involves the activation of the fatty acid to its coenzyme A (CoA) ester. This is followed by a cycle of four reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.
In the context of this compound, a microbial system would likely first activate it to 2-ethyl-3-hydroxyhexanoyl-CoA. From this point, the existing hydroxyl group at the C-3 position means it is already at the third step of the beta-oxidation cycle. Therefore, the pathway would proceed with oxidation to 2-ethyl-3-oxohexanoyl-CoA, followed by thiolytic cleavage to yield propionyl-CoA and pentanoyl-CoA. These smaller acyl-CoA units can then enter the central metabolism of the bacterium.
Streptomyces species are particularly well-known for their vast enzymatic machinery and their ability to produce a wide array of secondary metabolites. nih.gov They possess numerous cytochrome P450 monooxygenases and other enzymes capable of modifying complex organic molecules. nih.gov While direct evidence is lacking for this compound, it is plausible that Streptomyces albus could metabolize this compound through its robust fatty acid degradation pathways.
Cross-Species Metabolic Profiling and Differences
A comparison of the metabolic profiles of 2-ethylhexanoic acid (the precursor to this compound) in humans and rats reveals notable differences, primarily in the extent and types of oxidative pathways utilized.
The primary difference lies in the major excretory end-products. In humans, the metabolic pathway appears to be predominantly terminated after the beta-oxidation of this compound to 2-ethyl-3-oxohexanoic acid, which is the main metabolite found in urine. nih.gov This suggests that further cleavage of the carbon chain may be less efficient in humans.
In contrast, the rat model demonstrates a more diverse metabolic capacity. While beta-oxidation occurs, significant metabolism also happens at the other end of the molecule (omega and omega-1 oxidation). This results in the formation of dicarboxylic acids (2-ethyl-1,6-hexanedioic acid) and further hydroxylated compounds (2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-6-hydroxyhexanoic acid). The presence of EHA-glucuronide in rat urine also points to a more prominent role for phase II conjugation reactions in rats compared to what has been reported for humans for this specific compound.
These differences suggest that while both species share the initial beta-oxidation step that produces this compound, the subsequent metabolic handling and detoxification pathways diverge. Rats appear to utilize a broader range of oxidative and conjugative enzymes for the clearance of this compound, leading to a more complex profile of urinary metabolites.
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of 2-Ethyl-3-hydroxyhexanoic acid, particularly in biological fluids like urine. Its high chromatographic resolution and sensitive mass detection make it ideal, provided that the analyte's volatility is increased through chemical derivatization. jfda-online.com
To make this compound suitable for GC analysis, its polar carboxyl and hydroxyl functional groups must be chemically modified. This process, known as derivatization, converts the non-volatile acid into a more volatile and thermally stable derivative. jfda-online.com
A validated two-step derivatization process is commonly employed for the simultaneous analysis of this compound and its related metabolites. researchgate.net The first step involves oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent primarily targets carbonyl groups, converting them into oximes, and is crucial for the analysis of the co-metabolite 2-ethyl-3-oxohexanoic acid. researchgate.netthermofisher.kr The second step is silylation , where the remaining active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. researchgate.net This step significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The use of reagents that introduce fluorinated groups, such as PFBHA, can also dramatically enhance sensitivity when using detection methods like negative chemical ionization mass spectrometry. nih.gov
| Technique | Reagent Example | Target Functional Group | Purpose | Reference |
|---|---|---|---|---|
| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (for related keto-metabolites) | Enhances volatility and detector sensitivity. | researchgate.netthermofisher.kr |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Reagents for forming tert.-butyldimethylsilyl (TBDMS) derivatives | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability for GC analysis. | researchgate.net |
Quantitative analysis of this compound in biological samples, such as urine, has been successfully achieved using GC-MS. A typical protocol involves extraction of the analyte from the sample matrix, followed by the two-step derivatization process of oximation and silylation. researchgate.net
For accurate quantification, an internal standard is added to the sample prior to extraction and derivatization. While various compounds can be used, the gold standard approach is the use of stable isotope-labeled analogues of the analyte (e.g., deuterated this compound), which can correct for variations in sample recovery and derivatization efficiency. nih.gov The derivatized sample is then analyzed by GC-MS, often operating in the selected ion monitoring (SIM) mode. SIM mode increases sensitivity and specificity by monitoring only characteristic ions of the target analyte and internal standard. researchgate.net Validation of the method involves establishing calibration curves over a relevant concentration range and determining parameters such as precision and accuracy. For instance, a validated method for urinary analysis showed excellent linearity and relative standard deviation (RSD) values between 1.3% and 8.9% across the tested concentration range. researchgate.net
| Step | Description | Key Parameters | Reference |
|---|---|---|---|
| Sample Preparation | Addition of internal standard (e.g., trans-cinnamic acid or a deuterated standard) to the urine sample. | Corrects for analytical variability. | researchgate.net |
| Derivatization | Sequential oximation with PFBHA followed by silylation to form TBDMS derivatives. | Enables GC analysis. | researchgate.net |
| GC-MS Analysis | Separation on a capillary GC column and detection by mass spectrometry. | Selected Ion Monitoring (SIM) for high sensitivity. | researchgate.net |
| Quantification | Calculation of concentration based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve. | Calibration range: e.g., 20 to 1,000 µg/L. RSD: 1.3% to 8.9%. | researchgate.net |
This compound possesses two chiral centers (at carbons C2 and C3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Distinguishing between these stereoisomers is crucial, as they may exhibit different biological activities or metabolic fates. Chiral GC-MS is the primary technique for this purpose.
Two main strategies are employed for the chiral separation of such compounds by GC:
Direct Separation using a Chiral Stationary Phase: This approach utilizes a GC column where the stationary phase itself is chiral. These phases, often based on derivatized cyclodextrins, can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling their separation. gcms.cz
Indirect Separation via Diastereomer Formation: In this method, the analyte is first derivatized with a chiral reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral GC column. researchgate.net For example, hydroxy acids can be derivatized with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) to form diastereomeric esters, which are then separable. researchgate.net
| Strategy | Principle | GC Column Type | Reference |
|---|---|---|---|
| Direct Method | Analyte enantiomers interact differently with a chiral stationary phase. | Chiral (e.g., derivatized cyclodextrin). | gcms.cz |
| Indirect Method | Enantiomers are converted into diastereomers using a chiral derivatizing agent prior to injection. | Achiral (standard). | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Non-Volatile Derivatives
Liquid chromatography-mass spectrometry (LC-MS) offers an alternative to GC-MS, particularly for analyzing the native compound or derivatives that are not sufficiently volatile for GC. LC-MS can be challenging for small, polar carboxylic acids due to poor retention on common reversed-phase columns and potential for ion suppression in the MS source. ecu.edu.au
To overcome these limitations, derivatization is also employed in LC-MS to enhance chromatographic retention and improve ionization efficiency. Reagents are chosen to introduce a readily ionizable group onto the molecule. For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a derivatization reagent that reacts with carboxylic acids to form derivatives that show excellent chemical stability and sensitivity in LC-MS analysis. ecu.edu.auunimi.it Such methods allow for the sensitive detection of fatty acids in complex matrices like serum. unimi.it
| Reagent | Purpose | Benefit for LC-MS | Reference |
|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | Reacts with the carboxyl group. | Increases retention on reversed-phase columns and enhances ionization for sensitive detection. | ecu.edu.auunimi.it |
| 2-Picolylamine (PA) | Reacts with the carboxyl group. | Creates derivatives that are highly responsive in positive-ion electrospray ionization (ESI). | researchgate.net |
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
While chromatographic methods are used for separation and quantification, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and any novel derivatives formed during analysis or metabolism.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial information about the molecule's structure, helping to confirm the identity of the parent compound and locate the position of derivatizing groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H NMR and ¹³C NMR) is the most powerful tool for de novo structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For a derivative of this compound, NMR can confirm the site of derivatization and provide information on the stereochemistry of the molecule.
| Technique | Application | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of identity. | Provides exact mass and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of known compounds and elucidation of unknown derivatives. | Characteristic fragmentation patterns that act as a structural fingerprint. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation of synthesized standards or novel derivatives. | Precise atomic connectivity and stereochemical information. |
Methodologies for Artifact Identification and Prevention in Analytical Research
An analytical artifact is a substance or signal that is not originally present in the sample but appears during the course of sample preparation or analysis. The identification and prevention of artifacts are critical for obtaining accurate results.
A significant example related to the metabolism of this compound is the misidentification of 4-heptanone (B92745) as a major metabolite in early studies. Later research revealed that 4-heptanone was an artifact formed by the chemical decarboxylation of the actual, unstable metabolite, 2-ethyl-3-oxohexanoic acid, during sample workup. nih.gov This artifact formation was prevented by the immediate methylation of the urinary extract, which stabilized the keto acid before it could degrade. nih.gov
Other potential analytical issues include the co-elution of structurally similar compounds, such as the parent compound 2-Ethylhexanoic acid, which can interfere with quantification. This can be prevented by optimizing the chromatographic method to ensure baseline separation. Sample carryover, where traces of a sample from a previous injection appear in a subsequent analysis, can be minimized by implementing rigorous wash steps and increasing bake-out times between GC runs.
| Potential Artifact/Issue | Cause | Prevention Strategy | Reference |
|---|---|---|---|
| 4-Heptanone | Spontaneous decarboxylation of the unstable metabolite 2-ethyl-3-oxohexanoic acid during sample preparation. | Immediate derivatization (e.g., methylation) of the sample extract to stabilize the metabolite. | nih.gov |
| Co-elution of Isomers/Metabolites | Insufficient chromatographic separation of structurally similar compounds (e.g., 2-Ethylhexanoic acid). | Optimization of the chromatographic gradient or temperature program; use of high-resolution capillary columns. | |
| Sample Carryover | Adsorption of the analyte onto surfaces in the injector or column. | Thorough washing of the injection system between samples; increasing GC oven bake-out times. |
Investigation of Biological Roles and Activities in in Vitro and in Situ Systems
Contribution to Fundamental Fatty Acid Metabolism Research
2-Ethyl-3-hydroxyhexanoic acid is primarily recognized as a metabolite in the catabolism of xenobiotics, particularly 2-ethylhexanoic acid (EHA). researchgate.net Its study has provided insights into how mammalian systems process branched-chain fatty acids that are not native to their endogenous metabolism. The presence of an ethyl group at the alpha-position poses a challenge to the standard β-oxidation machinery, and the characterization of this compound as an intermediate has been crucial in elucidating this metabolic pathway. nih.gov
Research has demonstrated that the major catabolic route for EHA in humans is β-oxidation, leading to the formation of this compound and its subsequent oxidation product, 2-ethyl-3-oxohexanoic acid. researchgate.netnih.gov The identification of these metabolites in urine serves as a reliable biomarker for exposure to EHA and its parent compounds, such as the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP). researchgate.net
The study of this compound also intersects with research on the enzyme enoyl-CoA hydratase, short chain, 1 (ECHS1), also known as crotonase. In the context of xenobiotic metabolism, this enzyme is involved in the hydration of 2-ethyl-2-hexenoyl-CoA to form 2-ethyl-3-hydroxyhexanoyl-CoA, the CoA ester of this compound. This highlights the role of existing metabolic enzymes in detoxifying foreign compounds.
Furthermore, the investigation of how the body handles ethyl-branched fatty acids like this compound has led to a deeper understanding of the specificity and limitations of fatty acid metabolizing enzymes. For instance, research on the enzyme ECHDC1 (enoyl-CoA hydratase domain containing 1) has revealed its role in preventing the formation of ethyl-branched fatty acids during endogenous fatty acid synthesis. researchgate.net This underscores the specialized nature of metabolic pathways and the mechanisms in place to avoid the incorporation of structurally unusual fatty acids.
Exploration as a Versatile Chemical Building Block in Complex Organic Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary alcohol group, makes it a potentially useful building block in organic synthesis. Its synthesis can be achieved through methods such as the aldol (B89426) condensation of butyraldehyde (B50154).
The presence of these two functional groups allows for a variety of chemical transformations:
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 2-ethyl-3-oxohexanoic acid.
Esterification: The carboxylic acid can be esterified to produce various esters. A notable example is the formation of flavor and fragrance compounds.
Dehydration: The molecule can be dehydrated to form unsaturated fatty acids.
While its direct application in the synthesis of complex natural products or pharmaceuticals is not extensively documented in publicly available literature, its structure lends itself to being a chiral synthon. The stereochemistry of the hydroxyl group can be controlled or resolved, providing access to enantiomerically pure compounds for use in asymmetric synthesis.
Studies on the Modulation of Biochemical Processes
Direct research on the modulation of biochemical processes by this compound is limited. However, based on its structure and its relationship to other fatty acids, some potential mechanisms can be inferred.
Mechanisms of Enzyme Activity Modulation
As a branched-chain hydroxy fatty acid, this compound could potentially interact with enzymes involved in lipid metabolism. Its structural similarity to endogenous fatty acid intermediates suggests that it might act as a competitive inhibitor or an allosteric modulator of certain enzymes. For instance, enzymes that process straight-chain fatty acids might bind to this compound, but the presence of the ethyl group could hinder the catalytic process, leading to enzyme inhibition.
The accumulation of its CoA ester, 2-ethyl-3-hydroxyhexanoyl-CoA, within the mitochondria could also have downstream effects on enzyme activity by altering the intramitochondrial CoA pool. The sequestration of free CoA can limit the activity of other CoA-dependent enzymes, thereby affecting various metabolic pathways.
Interactions with Cellular Signaling Pathways
Fatty acids and their derivatives are known to act as signaling molecules. scispace.com For example, some fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. scispace.com While there is no direct evidence of this compound acting as a signaling molecule, its parent compound, 2-ethylhexanoic acid, has been shown to be a weak PPARα agonist. This suggests that this compound might also possess some, albeit likely weak, activity at these receptors.
Additionally, fatty acids are integral components of cell membranes and can influence the properties of the lipid bilayer, which in turn can affect the function of membrane-bound proteins and signaling complexes. scispace.com However, the physiological concentrations of this compound are generally low and primarily associated with exposure to xenobiotics, making significant direct effects on cellular signaling pathways in the absence of such exposure unlikely.
Research into Bioactive Properties of Related Hydroxy Acids and Derivatives (e.g., Antiviral Potential of Ethyl 3-Hydroxyhexanoate)
Significant research has been conducted on the bioactive properties of a closely related derivative, ethyl 3-hydroxyhexanoate (B1247844), particularly its antiviral potential. frontiersin.orgresearchgate.netnih.govnih.gov This volatile compound, found in some fruits and used as a food additive, has demonstrated potent antiviral activity against Coxsackievirus B (CVB), a major causative agent of viral myocarditis, meningitis, and pancreatitis. frontiersin.orgnih.govnih.gov
Studies have shown that ethyl 3-hydroxyhexanoate can significantly inhibit CVB replication both in vitro and in vivo. frontiersin.orgnih.gov The mechanism of its antiviral action appears to be the inhibition of viral RNA replication. frontiersin.orgresearchgate.netnih.gov
Key findings from research on the antiviral activity of ethyl 3-hydroxyhexanoate include:
| Parameter | Value | Reference |
| 50% Effective Concentration (EC₅₀) | 1.2 μM | frontiersin.orgresearchgate.netnih.gov |
| 50% Cytotoxicity (CC₅₀) | 25.6 μM | frontiersin.orgresearchgate.netnih.gov |
| Selective Index (SI) | 20.8 | frontiersin.orgresearchgate.netnih.gov |
In vivo studies in a mouse model of CVB infection have shown that administration of ethyl 3-hydroxyhexanoate can mitigate the debilitating effects of the virus. frontiersin.orgnih.gov Molecular docking studies suggest that ethyl 3-hydroxyhexanoate may target viral non-structural proteins, which are crucial for viral replication. frontiersin.orgnih.gov Specifically, it shows a high docking score against the RNA-dependent RNA polymerase (RdRp) of several RNA viruses. researchgate.net
The promising antiviral activity of ethyl 3-hydroxyhexanoate, coupled with its status as an approved food additive, suggests its potential as a safe therapeutic option for CVB-related infections and as a lead compound for the development of new antiviral drugs. frontiersin.orgnih.gov
Theoretical and Computational Studies of 2 Ethyl 3 Hydroxyhexanoic Acid
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions at the electronic level. For 2-Ethyl-3-hydroxyhexanoic acid, these methods can illuminate both its formation and its subsequent metabolic transformations.
The synthesis of this molecule's immediate precursor, 2-ethyl-3-hydroxyhexanal (B1620174), occurs via a base-catalyzed self-aldol condensation of butanal. wikipedia.orgstackexchange.comlibretexts.org Quantum chemical calculations can model this carbon-carbon bond-forming reaction by determining the geometries and energies of the butanal enolate, the transition state of the nucleophilic attack, and the resulting alkoxide intermediate. stackexchange.com This allows for the calculation of activation energy barriers, providing a quantitative understanding of the reaction's kinetics.
Furthermore, a primary biochemical transformation of this compound is its metabolism through beta-oxidation. wikipedia.orgaocs.org Quantum chemical calculations can be applied to model the individual enzymatic steps within this pathway, such as the initial dehydrogenation by an acyl-CoA dehydrogenase. By calculating the energy profiles of the reaction with and without the enzyme's active site residues, researchers can quantify the catalytic effect and understand the specific electronic interactions responsible for lowering the activation energy.
| Reaction Step | Description | Calculated Parameter | Illustrative Value (kJ/mol) |
|---|---|---|---|
| Enolate Formation | Deprotonation of butanal at the alpha-carbon. | Reaction Energy (ΔE) | +75 |
| Transition State 1 | Nucleophilic attack of the enolate on another butanal molecule. | Activation Energy (Ea) | +50 |
| Intermediate | Formation of the beta-alkoxy aldehyde. | Relative Energy | -20 |
| Protonation | Protonation of the alkoxide to form the final aldol product. | Reaction Energy (ΔE) | -90 |
Molecular Dynamics Simulations of Compound-Protein Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a small molecule like this compound and its biological protein targets over time. These simulations model the movements of every atom in the system, offering critical insights into binding affinity, conformational changes, and the stability of the compound-protein complex. nih.govtandfonline.com
Potential protein targets for this compound include:
Fatty Acid Binding Proteins (FABPs): These proteins are responsible for the intracellular transport of fatty acids. nih.govnih.gov MD simulations can be used to study the pathway of this compound into the binding cavity of a FABP, identify the key amino acid residues that stabilize its position through hydrogen bonds and van der Waals forces, and determine the residence time of the compound within the binding site. tandfonline.comnih.gov
Metabolic Enzymes: Enzymes involved in its beta-oxidation, such as 3-hydroxyacyl-CoA dehydrogenase, are crucial targets. MD simulations can reveal how the binding of the substrate induces conformational changes in the enzyme's active site, positioning it optimally for catalysis.
Short-Chain Fatty Acid Receptors (SCFARs): As a short-chain fatty acid derivative, it may interact with specific G-protein coupled receptors like FFAR2 and FFAR3. mdpi.com MD simulations can model the binding pose of the compound in the receptor's transmembrane domain and analyze the subsequent conformational shifts that initiate intracellular signaling.
| Interaction/Dynamic Property | Description | Potential Interacting Residues/Regions | Significance |
|---|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between H and N, O, or F atoms. | Serine, Threonine, Tyrosine, Arginine, Lysine | Crucial for binding specificity and stability. |
| Van der Waals Forces | Weak, short-range electrostatic attractions. | Leucine, Valine, Isoleucine, Phenylalanine | Important for binding within hydrophobic pockets. |
| Salt Bridges | Combination of hydrogen bonding and electrostatic interactions. | Aspartate, Glutamate with Lysine, Arginine | Strongly anchors the carboxylate group of the acid. |
| Conformational Changes | Changes in the 3D structure of the protein upon binding. | Active site loops, alpha-helices | Can indicate induced-fit mechanisms and receptor activation. |
In Silico Modeling and Prediction of Novel Biosynthetic Pathways
In silico modeling, particularly through the reconstruction of genome-scale metabolic models (GSMMs), is a powerful approach for predicting and engineering novel biosynthetic pathways in microorganisms. mdpi.com A GSMM is a comprehensive mathematical representation of an organism's entire metabolic network. nih.gov
While no specific pathway for this compound has been engineered, the principles can be understood from studies on related molecules. For instance, a GSMM of Megasphaera elsdenii, a bacterium known for producing hexanoic acid (a C6 fatty acid), was reconstructed to better understand its metabolism. mdpi.comnih.govresearchgate.net This model, iME375, which includes 375 genes and 521 reactions, helped identify a bifurcated pathway for hexanoic acid synthesis, one proceeding via acetyl-CoA and another through a reductive Tricarboxylic Acid (TCA) cycle. mdpi.comresearchgate.net
To design a novel biosynthetic pathway for this compound in a host organism like Escherichia coli, a similar in silico approach would be used:
Pathway Design: A heterologous pathway would be designed, starting from central metabolites. This would involve the condensation of two butanal molecules (derived from the host's metabolism) via an aldolase (B8822740), followed by specific reduction and oxidation steps.
Model Integration: The genes encoding the necessary enzymes for this pathway would be incorporated into the host's GSMM.
Flux Balance Analysis (FBA): FBA and other constraint-based modeling techniques would then be used to simulate metabolic flux distributions. This predicts the theoretical maximum yield of the target compound and identifies potential metabolic bottlenecks.
Strain Optimization: Algorithms such as OptKnock can predict which gene deletions in the host's genome would redirect metabolic flux away from competing pathways and towards the production of this compound, thus guiding the metabolic engineering process. nih.gov
| Component | Description | Example for a this compound Pathway |
|---|---|---|
| Metabolites | The substrates, intermediates, and products of the metabolic network. | Butanal, 2-Ethyl-3-hydroxyhexanal, Acetyl-CoA |
| Reactions | The biochemical transformations connecting the metabolites. | Aldolase reaction (Butanal + Butanal -> Product), Dehydrogenase reaction |
| Genes | The genetic basis for the enzymes catalyzing the reactions. | Heterologous aldolase gene, host dehydrogenase genes |
| Objective Function | The biological objective the cell is assumed to optimize (e.g., biomass growth). | Maximize production of this compound while maintaining cell viability. |
Computational Structure-Activity Relationship (SAR) Investigations for Derived Compounds
Computational Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) studies are essential tools in medicinal chemistry for understanding how modifications to a chemical structure affect its biological activity. nih.govoncodesign-services.com These methods aim to build predictive models that can guide the design of new compounds with improved potency or other desired properties. optibrium.com
For this compound, a hypothetical SAR investigation of derived compounds would involve synthesizing or computationally generating a library of analogues and assessing their activity against a specific biological target (e.g., a metabolic enzyme or a receptor). The computational process would include:
Generation of Derivatives: Creating a virtual library of compounds by systematically modifying different parts of the parent molecule, such as the length of the propyl chain, the position of the ethyl group, or by converting the carboxylic acid into various esters or amides.
Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., partial charges), and topological indices.
Model Building: A mathematical model is then constructed to correlate the calculated descriptors with the observed biological activity. Techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate a QSAR equation. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods, including cross-validation and the use of an external test set of compounds.
Such a model could reveal, for example, that increasing the hydrophobicity of the alkyl chain enhances binding to a hydrophobic pocket in the target protein, or that adding a hydrogen bond donor at a specific position significantly improves potency.
| Position of Modification | Type of Substitution | Predicted Effect on Activity | Computational Rationale |
|---|---|---|---|
| Propyl Chain (C4-C6) | Increase chain length (e.g., to butyl) | Increase | Enhanced hydrophobic interactions (increase in logP). |
| Ethyl Group (C2) | Replace with methyl group | Decrease | Reduced van der Waals contact with a specific protein residue. |
| Hydroxyl Group (C3) | Remove hydroxyl group | Significant Decrease | Loss of a critical hydrogen bond with the target. |
| Carboxylic Acid | Convert to methyl ester | Decrease | Loss of ionic interaction/salt bridge with a basic residue. |
Thermodynamic Analysis of Chemical and Biochemical Transformations
Thermodynamic analysis of reactions involving this compound is crucial for determining their feasibility, spontaneity, and energy balance. Computational methods can be used to calculate key thermodynamic properties such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of reaction.
Oxidation by FAD: Formation of a double bond.
Hydration: Addition of water across the double bond.
Oxidation by NAD+: Oxidation of the hydroxyl group to a ketone.
Thiolysis by CoA: Cleavage to release acetyl-CoA.
Chemical Transformations: A common chemical reaction for carboxylic acids is esterification. Thermodynamic analysis can predict the equilibrium position of the reaction between this compound and an alcohol. Since this reaction is typically reversible, calculating the ΔG° allows for the determination of the equilibrium constant (K_eq_), which in turn predicts the maximum possible yield of the corresponding ester under standard conditions. While specific experimental data for this compound is limited, data for its precursor, 2-ethylhexanoic acid, provides a useful reference. wikipedia.org
| Property | Value | Source |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH⦵298) | −635.1 kJ·mol−1 | wikipedia.org |
| Standard Enthalpy of Combustion (ΔcH⦵298) | −4801.3 to −4797.9 MJ·mol−1 | wikipedia.org |
| Reaction Step | Catalyzing Enzyme Type | Estimated ΔG'° (kJ/mol) |
|---|---|---|
| Dehydrogenation (Oxidation 1) | Acyl-CoA Dehydrogenase | ~0 |
| Hydration | Enoyl-CoA Hydratase | -7.1 |
| Dehydrogenation (Oxidation 2) | 3-Hydroxyacyl-CoA Dehydrogenase | ~0 |
| Thiolysis | Thiolase | -30.0 |
Environmental Occurrence and Transformations in Academic Contexts
Occurrence as a Metabolic Byproduct of Anthropogenic Environmental Contaminants (e.g., Phthalate (B1215562) Metabolism)
2-Ethyl-3-hydroxyhexanoic acid has been identified in academic research as a metabolic byproduct of anthropogenic environmental contaminants, most notably the plasticizer di(2-ethylhexyl)phthalate (DEHP). DEHP is a high-production-volume chemical used to impart flexibility to plastics, leading to its status as a ubiquitous environmental contaminant. Human exposure occurs through various routes, including ingestion, inhalation, and dermal contact.
Once in the body, DEHP is metabolized into several compounds, including this compound. Research has confirmed its presence in human urine as a downstream metabolite of DEHP. One study developed a gas chromatographic-mass spectrometric method to quantify DEHP metabolites and identified this compound, 2-ethylhexanoic acid (2-EHA), and 2-ethyl-3-oxohexanoic acid in urine samples from healthy individuals. This indicates that the general population is exposed to DEHP and subsequently excretes these metabolic products.
The metabolic pathway involves the initial hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized. The major catabolic pathway for the 2-ethylhexyl side chain is beta-oxidation, leading to the formation of various oxidized metabolites, including this compound.
Below is a table summarizing the findings of a study that measured the concentration of this compound and related DEHP metabolites in human urine.
| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) |
|---|---|---|
| 2-Ethylhexanoic acid | 56.1 | 13.5 |
| This compound | 104.8 | 80.6 |
| 2-Ethyl-3-oxohexanoic acid | 482.2 | 389.5 |
Biotransformation and Degradation Pathways in Environmental Systems (e.g., Soil, Water Microorganisms)
The biotransformation and degradation of this compound in environmental systems are closely linked to the fate of its parent compound, 2-ethylhexanoic acid (2-EHA). In the environment, plasticizers like DEHP can biodegrade, releasing substances such as 2-ethylhexanol, which is then readily oxidized by soil microbes to form 2-EHA.
While specific microbial degradation pathways for this compound are not extensively detailed in the available literature, the degradation of the structurally similar 2-EHA provides insight. Empirical and modeled data indicate that 2-EHA biodegrades quickly in the environment. However, it has been noted that branched acids like 2-EHA are degraded less readily by soil microbes compared to their precursor, 2-ethylhexanol. The primary biotransformation process for related compounds in biological systems is beta-oxidation, and it is plausible that similar enzymatic pathways are employed by environmental microorganisms to break down this compound.
Biotransformation in environmental systems can involve various processes, including oxidation, dealkylation, and defluorination, which serve to break down complex molecules into shorter-chained, simpler compounds. These processes are crucial for the natural attenuation of chemical contaminants in soil and water.
Research on Environmental Fate, Transport, and Persistence in Specific Ecosystems
The environmental fate, transport, and persistence of this compound are largely inferred from the physicochemical properties and behavior of its parent compound, 2-EHA. The fate and transport of a chemical describe its movement and transformation after being released into the environment.
Based on its physical and chemical properties, 2-EHA is expected to be found primarily in water following environmental release. Its high water solubility and low estimated soil adsorption coefficient (Koc) suggest it will likely remain in the water column rather than adsorbing to sediment or soil. Furthermore, at environmentally relevant pH levels, this substance exists almost completely in its ionized (negatively charged) form, which also favors partitioning to water.
Research indicates that 2-EHA has a low potential to accumulate in the lipid tissues of organisms and does not meet the criteria for persistence or bioaccumulation as defined by environmental regulations. It biodegrades quickly, limiting its persistence in various ecosystems. Climatic factors, such as precipitation and surface-water runoff, can influence the migration and deposition of water-soluble contaminants like this.
The table below summarizes key environmental fate properties for the related compound, 2-ethylhexanoic acid (2-EHA).
| Property | Value/Description | Implication |
|---|---|---|
| Water Solubility | High | Expected to be found primarily in the water column. |
| Soil Adsorption Coefficient (Koc) | Low (estimated) | Unlikely to adsorb to soil or sediment. |
| Persistence | Low | Biodegrades quickly in the environment. |
| Bioaccumulation Potential | Low | Does not tend to accumulate in the lipid tissues of organisms. |
Development of Analytical Methods for Environmental Monitoring Studies
The detection and quantification of this compound in environmental and biological samples require sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) has been established as a robust technique for this purpose.
One specific method developed for the analysis of this compound in urine involved several key steps:
Oximation: The sample is treated with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride.
Sample Clean-up: The sample is passed through glass tubes filled with Chromosorb P.
Derivatization: The organic acids are converted to their tert-butyldimethylsilyl derivatives to increase their volatility for GC analysis.
Analysis: Quantification is performed using GC-MS in the selected ion monitoring (SIM) mode, with trans-cinnamic acid used as an internal standard.
This method demonstrated high precision, with relative standard deviation (RSD) values between 1.3% and 8.9%, and achieved accurate quantification with calibration curves showing correlation coefficients between 0.9972 and 0.9986 for concentrations ranging from 20 to 1,000 µg/L.
For broader environmental monitoring in matrices like water or soil, standard sample preparation techniques would be employed. These can include:
Solvent Extraction: Using organic solvents to isolate semi-volatile compounds from solid samples.
Purge and Trap (P&T): A dynamic headspace method used to extract volatile compounds from water or solid samples by purging with an inert gas.
Solid-Phase Extraction (SPE): A technique to concentrate and purify analytes from a solution by passing it through a solid sorbent.
Following extraction and concentration, analysis is typically performed using high-resolution chromatographic techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS), which offer the high selectivity and sensitivity needed for trace-level environmental analysis.
Q & A
What analytical methods are recommended for detecting and quantifying 2-Ethyl-3-hydroxyhexanoic acid in biological matrices?
Basic Research Focus :
Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for detecting this compound in urine and other biological samples. The method involves derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to enhance volatility, followed by sample clean-up with Chromosorb P-filled glass tubes to reduce matrix interference .
Advanced Research Considerations :
Optimizing chromatographic resolution is critical when co-analyzing structurally similar metabolites (e.g., 2-Ethylhexanoic acid and 2-Ethyl-3-oxohexanoic acid). Researchers should validate specificity using selective ion monitoring (SIM) and address potential carryover by increasing bake-out times between runs. Method robustness can be tested by spiking samples with deuterated internal standards to correct for recovery variations .
How can researchers address challenges in quantifying low-abundance this compound in complex biological samples?
Basic Research Focus :
Pre-concentration techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), improve detection limits. For urine samples, simultaneous distillation-extraction (SDE) has been effective in isolating the compound while minimizing co-eluting contaminants .
Advanced Research Considerations :
Matrix effects from organic acids in biological fluids (e.g., urine) can suppress ionization efficiency in GC-MS. Advanced approaches include using matrix-matched calibration curves and post-column infusion to quantify ion suppression. Additionally, leveraging high-resolution mass spectrometry (HRMS) can enhance sensitivity and specificity for trace-level analysis .
What experimental design considerations are critical for metabolic studies involving this compound?
Basic Research Focus :
Controlled exposure studies should include timed urine collection intervals to account for metabolic turnover rates. Baseline correction requires analyzing pre-exposure samples to differentiate endogenous levels from externally introduced metabolites .
Advanced Research Considerations :
Longitudinal studies must address intra-individual variability. Mixed-effects models or generalized estimating equations (GEEs) are recommended to handle clustered data (e.g., repeated measurements per participant). Researchers should also evaluate confounding factors, such as diet or concurrent exposure to other phthalates, using multivariate regression .
How can researchers resolve discrepancies in reported urinary concentrations of this compound across studies?
Basic Research Focus :
Standardizing sample preparation protocols (e.g., hydrolysis conditions for conjugated metabolites) minimizes variability. Inter-laboratory comparisons using certified reference materials (CRMs) ensure consistency in quantification .
Advanced Research Considerations :
Discrepancies may arise from differences in detection limits or calibration ranges. Researchers should perform sensitivity analyses to assess the impact of methodological variations. Meta-analytic techniques, such as random-effects models, can statistically harmonize data across studies while accounting for heterogeneity .
What are the stability requirements for storing this compound in laboratory settings?
Basic Research Focus :
Short-term storage (≤7 days) at 4°C is acceptable for aqueous solutions. For long-term storage, aliquots should be kept at -20°C in amber vials to prevent photodegradation .
Advanced Research Considerations :
Stability under freeze-thaw cycles must be validated for biobanking studies. Lyophilization can extend shelf life but requires testing for residual moisture content, which may catalyze degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term storage behavior .
How can researchers ensure specificity when synthesizing derivatives of this compound?
Basic Research Focus :
Protecting the hydroxyl group during synthesis (e.g., using trimethylsilyl chloride) prevents unwanted side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or inline spectroscopic methods .
Advanced Research Considerations :
Stereochemical purity is critical for bioactive derivatives. Chiral chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents can verify enantiomeric excess. Computational modeling (e.g., DFT calculations) aids in predicting reaction pathways and optimizing yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
